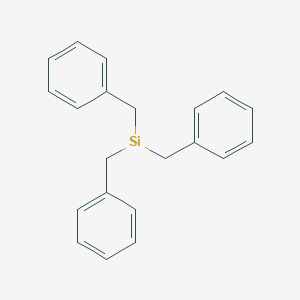

Tribenzylsilane

Description

The exact mass of the compound Tribenzylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139851. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tribenzylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tribenzylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZGXRIXJAVMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938549 | |

| Record name | Tribenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-92-8 | |

| Record name | 1747-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tribenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tribenzylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for tribenzylsilane, a versatile organosilane compound. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and purification of this compound for various applications, including its use as a protecting group and in the synthesis of silicon-containing molecules.

Synthesis of Tribenzylsilane

The primary and most effective method for the synthesis of tribenzylsilane is through a Grignard reaction. This classic organometallic reaction offers a reliable route to forming the silicon-carbon bonds necessary for the construction of tribenzylsilane. While hydrosilylation is a common method for the formation of Si-C bonds, specific examples for the direct synthesis of tribenzylsilane are not prominently reported in the literature.

Grignard Reaction Synthesis

The Grignard synthesis of tribenzylsilane involves the reaction of a benzylmagnesium halide (a Grignard reagent) with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄). The benzyl Grignard reagent is prepared in situ from the reaction of a benzyl halide, such as benzyl chloride, with magnesium metal in an anhydrous ether solvent.

Reaction Scheme:

-

Formation of Benzylmagnesium Chloride: C₆H₅CH₂Cl + Mg → C₆H₅CH₂MgCl

-

Reaction with Silicon Tetrachloride: 3 C₆H₅CH₂MgCl + SiCl₄ → (C₆H₅CH₂)₃SiCl + 3 MgCl₂ (Note: The initial product is tribenzylchlorosilane, which can be subsequently hydrolyzed or reduced to tribenzylsilane. However, for direct synthesis of tribenzylsilane, trichlorosilane (HSiCl₃) can be used as the silicon source.)

Alternative Reaction with Trichlorosilane: 3 C₆H₅CH₂MgCl + HSiCl₃ → (C₆H₅CH₂)₃SiH + 3 MgCl₂

The following table summarizes the key reactants and their roles in the Grignard synthesis of tribenzylsilane.

| Reactant | Formula | Role | Key Considerations |

| Benzyl Chloride | C₆H₅CH₂Cl | Grignard Precursor | Should be free of water and other protic impurities. |

| Magnesium Turnings | Mg | Grignard Formation | High purity, activated magnesium is preferred for efficient reaction initiation. |

| Silicon Tetrachloride | SiCl₄ | Silicon Source | Highly reactive and moisture-sensitive. Should be handled under inert atmosphere. |

| Trichlorosilane | HSiCl₃ | Silicon Source | Alternative to SiCl₄ for direct formation of tribenzylsilane. Also moisture-sensitive. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | Solvent | Must be strictly anhydrous to prevent quenching of the Grignard reagent. |

Experimental Workflow for Grignard Synthesis:

Caption: Workflow for the Grignard synthesis of tribenzylsilane.

Detailed Experimental Protocol: Grignard Synthesis

The following protocol is a representative procedure for the synthesis of tribenzylsilane based on established Grignard reaction methodologies.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Benzyl chloride (freshly distilled)

-

Magnesium turnings

-

Silicon tetrachloride or Trichlorosilane (freshly distilled)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

-

Magnesium turnings (e.g., 3.0 g, 0.125 mol) are placed in the flask.

-

A small crystal of iodine can be added to activate the magnesium.

-

A solution of benzyl chloride (e.g., 12.65 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is prepared and placed in the dropping funnel.

-

A small amount of the benzyl chloride solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of silicon tetrachloride (e.g., 4.25 g, 0.025 mol) in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Work-up and Isolation:

-

The reaction mixture is carefully poured onto a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude tribenzylsilane as a solid.

-

Quantitative Data for Grignard Synthesis:

| Parameter | Value | Reference |

| Yield | 60-70% (typical for similar Grignard reactions) | General Organic Chemistry Principles |

| Purity (crude) | Variable, contains biphenyl and other byproducts | General Organic Chemistry Principles |

Purification of Tribenzylsilane

The crude tribenzylsilane obtained from the Grignard synthesis typically contains unreacted starting materials and byproducts such as bibenzyl. Recrystallization is the most effective method for purifying the solid product.

Recrystallization

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For tribenzylsilane, common solvents for recrystallization include ethanol and ligroin (a non-polar hydrocarbon solvent).

Recrystallization Workflow:

Caption: General workflow for the recrystallization of tribenzylsilane.

Detailed Experimental Protocol: Recrystallization

Materials and Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Recrystallization solvent (e.g., 95% ethanol or ligroin)

Procedure:

-

The crude tribenzylsilane is placed in an Erlenmeyer flask.

-

A minimum amount of the chosen hot solvent (e.g., 95% ethanol) is added to the flask to dissolve the solid completely. The solution should be heated to just below the boiling point of the solvent.[1][2]

-

If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.

-

The clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed.[1][2]

-

To maximize the yield, the flask is then placed in an ice bath for about 30 minutes.[1][2]

-

The crystals are collected by vacuum filtration using a Buchner funnel.[3]

-

The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

-

The purified tribenzylsilane crystals are dried under vacuum.

Quantitative Data for Purification:

| Parameter | Value | Reference |

| Melting Point | 91-92 °C | [Gilman, H.; Dunn, G. E. J. Am. Chem. Soc.1951 , 73 (7), 3404–3406] |

| Recovery Yield | >80% (typical for recrystallization) | General Laboratory Practice |

| Purity (after recrystallization) | High, suitable for most applications | General Laboratory Practice |

Characterization of Tribenzylsilane

The identity and purity of the synthesized tribenzylsilane can be confirmed by various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

Physical Properties:

| Property | Value |

| Molecular Formula | C₂₁H₂₂Si |

| Molecular Weight | 302.49 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 91-92 °C |

NMR Spectroscopy:

-

¹H NMR:

-

The aromatic protons of the benzyl groups are expected to appear in the region of δ 7.0-7.3 ppm.

-

The methylene protons (CH₂) attached to the silicon atom would likely appear as a singlet around δ 2.2-2.5 ppm.

-

The proton directly attached to the silicon (Si-H) would appear as a singlet in the region of δ 4.0-5.0 ppm.

-

-

¹³C NMR:

-

The aromatic carbons would show signals in the range of δ 125-140 ppm.

-

The methylene carbon (CH₂) would likely resonate around δ 25-30 ppm.

-

Logical Relationship of Characterization Data:

References

In-Depth Technical Guide to Tribenzylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzylsilane ((C₆H₅CH₂)₃SiH) is an organosilicon compound of significant interest in synthetic organic chemistry. Its unique structural features, comprising three bulky benzyl groups and a reactive silicon-hydride bond, impart distinct physical and chemical properties that are leveraged in a variety of applications, including as a reducing agent and a protecting group for alcohols. This technical guide provides a comprehensive overview of the core physical and chemical properties of tribenzylsilane, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in modern organic synthesis.

Physical and Chemical Properties

Tribenzylsilane is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂Si | N/A |

| Molecular Weight | 302.49 g/mol | N/A |

| Melting Point | 88-92 °C | N/A |

| Boiling Point | 175 °C at 3 mmHg | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Practically insoluble in water. | N/A |

| Stability | Stable under normal conditions. Moisture sensitive. | N/A |

Spectroscopic Data

The structural characterization of tribenzylsilane is accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 15H | Aromatic protons (C₆H₅) |

| ~4.2 | Singlet | 1H | Si-H |

| ~2.2 | Singlet | 6H | Methylene protons (CH₂) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~128-129 | Aromatic CH |

| ~125 | Aromatic CH |

| ~25 | Methylene carbon (CH₂) |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085, 3065, 3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (CH₂) |

| ~2120 | Strong | Si-H stretch |

| ~1600, 1495, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1410 | Medium | CH₂ scissoring |

| ~1210 | Medium | Si-CH₂ deformation |

| ~800-900 | Strong | Si-C stretch and aromatic C-H out-of-plane bending |

| ~700-750 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of tribenzylsilane is characterized by a molecular ion peak (M⁺) at m/z 302. The fragmentation pattern is dominated by the loss of benzyl groups (C₇H₇, m/z 91), leading to prominent peaks at m/z 211 ([M-C₇H₇]⁺) and m/z 120 ([M-2C₇H₇]⁺). The tropylium ion (C₇H₇⁺) at m/z 91 is typically the base peak.

Experimental Protocols

Synthesis of Tribenzylsilane via Grignard Reaction

This protocol describes the synthesis of tribenzylsilane from trichlorosilane and benzylmagnesium chloride.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the preparation of tribenzylsilane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl chloride

-

Trichlorosilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Trichlorosilane: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of trichlorosilane in anhydrous diethyl ether dropwise to the stirred Grignard solution. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Diagram of Purification Workflow:

Caption: General workflow for the purification of tribenzylsilane by recrystallization.

Materials:

-

Crude tribenzylsilane

-

Heptane or hexane

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

Procedure:

-

Place the crude tribenzylsilane in an Erlenmeyer flask.

-

Add a minimal amount of heptane or hexane and heat the mixture to boiling with stirring until the solid completely dissolves.

-

If there are any insoluble impurities, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature. Crystals should start to form.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Applications in Organic Synthesis

Tribenzylsilane as a Reducing Agent

Tribenzylsilane can act as a mild and selective reducing agent for various functional groups, such as aldehydes and ketones. The reaction is typically carried out in the presence of a Lewis acid or a fluoride source.

Diagram of a General Reduction Pathway:

Caption: General pathway for the reduction of carbonyls using tribenzylsilane.

Experimental Protocol (General):

-

To a solution of the carbonyl compound in a dry aprotic solvent (e.g., dichloromethane), add tribenzylsilane.

-

Add a catalytic amount of a Lewis acid (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

Tribenzylsilane in Protecting Group Chemistry

The tribenzylsilyl group can be used as a protecting group for alcohols. It is introduced by reacting the alcohol with tribenzylsilyl chloride or triflate in the presence of a base. The deprotection is typically achieved using a fluoride source.

Diagram of Protection/Deprotection:

Caption: Protection and deprotection of an alcohol using a tribenzylsilyl group.

Experimental Protocol (General Deprotection):

-

Dissolve the tribenzylsilyl ether in a suitable solvent such as tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Safety Information

Tribenzylsilane should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere. In case of contact with skin or eyes, rinse immediately with plenty of water.

Hazard Codes: Xi (Irritant) Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin) Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

Conclusion

Tribenzylsilane is a versatile reagent with well-defined physical and chemical properties. Its synthesis and purification are achievable through standard laboratory techniques. The reactivity of the Si-H bond makes it a valuable tool for reductions and as a component of a robust protecting group strategy in complex organic synthesis. This guide provides the foundational technical information for researchers and scientists to effectively utilize tribenzylsilane in their work.

Tribenzylsilane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzylsilane (CAS No. 1747-92-8) is a triorganosilane compound that has garnered significant interest in various fields of chemical research, including organic synthesis, analytical chemistry, and materials science. Its unique reactivity, stemming from the silicon-hydrogen bond, makes it a valuable reagent for reductions and hydrosilylation reactions. Furthermore, its bulky benzyl groups provide steric hindrance and influence its reactivity and selectivity. This technical guide provides a comprehensive overview of tribenzylsilane, including its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and a visualization of its role in an analytical workflow.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1747-92-8 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₂Si | [1][2][3][4] |

| Molecular Weight | 302.49 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1][2][3][4] |

| Melting Point | 88-92 °C | [1][2][3][4] |

| Boiling Point | 175 °C at 3 mmHg | [1][2][3][4] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--CC3=CC=CC=C3 | [1][2][3][4] |

| InChI Key | CLBRRQXSGPYXBX-UHFFFAOYSA-N | [1][2][3][4] |

Molecular Structure

The structure of tribenzylsilane consists of a central silicon atom bonded to one hydrogen atom and three benzyl groups.

Experimental Protocols

Synthesis of Tribenzylsilane

While a specific detailed protocol for the synthesis of tribenzylsilane was not found in the immediate search results, a general and widely used method for the synthesis of triorganosilanes involves the reaction of trichlorosilane with a Grignard reagent. The following is a representative, generalized protocol.

Reaction: SiHCl₃ + 3 PhCH₂MgCl → (PhCH₂)₃SiH + 3 MgCl₂

Materials:

-

Trichlorosilane (SiHCl₃)

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether

-

Dry toluene

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and refluxed until the magnesium is consumed.

-

Reaction with Trichlorosilane: The Grignard reagent is cooled in an ice bath. A solution of trichlorosilane in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature and then refluxed for a short period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield tribenzylsilane as a white solid.

Derivatization of Steroids for GC-MS Analysis

Tribenzylsilane can be used as a derivatizing agent to improve the gas chromatographic properties and mass spectrometric fragmentation of steroids. The following protocol is a generalized procedure for the silylation of hydroxyl groups in steroids.

Materials:

-

Steroid sample

-

Tribenzylsilane

-

A suitable catalyst (e.g., trimethylchlorosilane)

-

Anhydrous pyridine or other aprotic solvent

-

GC-MS grade solvents for reconstitution (e.g., hexane, ethyl acetate)

Procedure:

-

Sample Preparation: A known amount of the steroid sample is accurately weighed and placed in a clean, dry reaction vial. The sample is dried thoroughly, for example, under a stream of nitrogen.

-

Derivatization Reaction: An excess of tribenzylsilane and a catalytic amount of trimethylchlorosilane are added to the dried sample. Anhydrous pyridine is then added to dissolve the reagents and catalyze the reaction.

-

Reaction Conditions: The vial is tightly capped and heated at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Sample Work-up: After cooling to room temperature, the reaction mixture may be dried under a stream of nitrogen to remove the solvent and excess reagents.

-

Reconstitution and Analysis: The derivatized sample is reconstituted in a known volume of a GC-MS compatible solvent, such as hexane or ethyl acetate. An aliquot of the reconstituted sample is then injected into the GC-MS for analysis.

Mandatory Visualization

Experimental Workflow for Steroid Analysis

The following diagram illustrates the general workflow for the analysis of steroids using tribenzylsilane as a derivatizing agent prior to GC-MS analysis.

Caption: Workflow for Steroid Analysis using Tribenzylsilane.

Logical Relationship in Reductive Hydrosilylation

This diagram illustrates the logical relationship in the reduction of a carbonyl compound using tribenzylsilane, a common application of triorganosilanes in organic synthesis.

Caption: Carbonyl Reduction using Tribenzylsilane.

References

An In-depth Technical Guide on the Discovery and Historical Development of Tribenzylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenzylsilane ((C₆H₅CH₂)₃SiH) is a triorganosilane that has carved a niche in synthetic organic chemistry, primarily as a sterically hindered and selective reducing agent. This technical guide provides a comprehensive overview of the discovery and historical development of tribenzylsilane, detailing its initial synthesis, key milestones in its chemical exploration, and its applications. The document summarizes quantitative data, provides detailed experimental protocols from seminal literature, and visualizes key synthetic and mechanistic pathways using Graphviz diagrams.

Introduction

The journey of organosilicon chemistry began in the mid-19th century, with the pioneering work of chemists like Charles Friedel and James Crafts who first synthesized tetraethylsilane in 1863.[1][2][3] This marked the dawn of a new field that would eventually lead to the development of a vast array of silicon-containing compounds with unique properties and applications. While much of the early focus was on simpler alkyl- and arylsilanes, the exploration of more complex structures like tribenzylsilane came later. This guide focuses specifically on the historical trajectory of tribenzylsilane, a compound whose unique steric and electronic properties have made it a valuable tool in modern organic synthesis.

Discovery and Historical Development

The first documented synthesis of tribenzylsilane appears in a 1948 publication in The Journal of Organic Chemistry by James W. Jenkins, Nalo L. Lavery, Paul R. Guenther, and Howard W. Post. Their work, titled "Studies in Silico-Organic Compounds. VII. The Preparation and Properties of Certain Substituted Silanes," laid the foundation for the study of this compound.

Subsequent research, notably by Henry Gilman and his collaborators in the late 1950s, further explored the synthesis and properties of tribenzylsilane, including its thermal stability. These early investigations established the fundamental methods for its preparation and began to hint at its potential utility in chemical reactions.

Synthesis of Tribenzylsilane: A Historical Perspective

The classical and still widely utilized method for the synthesis of tribenzylsilane involves the reaction of a benzyl Grignard reagent with trichlorosilane (HSiCl₃).

Historical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of tribenzylsilane as would have been performed in the mid-20th century.

Detailed Experimental Protocol (Adapted from Jenkins et al., 1948)

Materials:

-

Benzyl chloride

-

Magnesium turnings

-

Trichlorosilane

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Benzylmagnesium Chloride: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

-

Reaction with Trichlorosilane: The freshly prepared benzylmagnesium chloride solution is cooled in an ice bath. A solution of trichlorosilane in anhydrous diethyl ether is then added slowly from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature and then gently refluxed.

-

Workup and Purification: The reaction mixture is hydrolyzed by pouring it onto a mixture of crushed ice and dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude tribenzylsilane is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Physicochemical and Spectroscopic Data

Tribenzylsilane is a white crystalline solid at room temperature. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₂₁H₂₂Si |

| Molecular Weight | 302.49 g/mol |

| CAS Number | 1747-92-8 |

| Melting Point | 89-91 °C |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, ppm) | Data not available in the searched results |

| ¹³C NMR (CDCl₃, ppm) | Data not available in the searched results |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 302. Key fragments: m/z 211 ([M-C₇H₇]⁺), 91 ([C₇H₇]⁺, tropylium ion - often the base peak).[1] |

Applications in Organic Synthesis: Tribenzylsilane as a Reducing Agent

Hydrosilanes, including tribenzylsilane, are known for their ability to act as reducing agents in organic synthesis. The silicon-hydrogen bond can deliver a hydride to an electrophilic center, such as the carbon atom of a carbonyl group. The steric bulk of the three benzyl groups in tribenzylsilane can impart high selectivity in these reductions.

Proposed Mechanism for the Reduction of a Ketone

The reduction of a ketone to a secondary alcohol by tribenzylsilane can be catalyzed by a Lewis acid. The following diagram illustrates a plausible mechanistic pathway.

Mechanism Description:

-

Activation: A Lewis acid coordinates to the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon.

-

Hydride Transfer: The silicon-hydrogen bond of tribenzylsilane acts as a hydride source, attacking the activated carbonyl carbon. This is the key reduction step.

-

Intermediate Formation: A silyl ether intermediate is formed.

-

Workup: Subsequent aqueous workup cleaves the silicon-oxygen bond to yield the final secondary alcohol and a tribenzylsilanol byproduct.

Conclusion

From its initial synthesis in the late 1940s, tribenzylsilane has emerged as a useful reagent in the arsenal of synthetic organic chemists. Its historical development, rooted in the foundational principles of organosilicon chemistry, has led to its application as a selective reducing agent. The detailed understanding of its synthesis and reactivity, as outlined in this guide, provides a valuable resource for researchers and professionals in the field of drug development and materials science, enabling the strategic application of this unique organosilane in the synthesis of complex molecules. Further research into the catalytic applications and reaction mechanisms involving tribenzylsilane is likely to uncover new and valuable transformations.

References

Tribenzylsilane: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenzylsilane (C₂₁H₂₂Si) is an organosilicon compound increasingly utilized in organic synthesis, particularly as a versatile protecting group for alcohols and as a reducing agent.[1] Its efficacy in these applications is fundamentally linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation approaches. This technical guide provides a comprehensive overview of the known physical properties of tribenzylsilane, its expected solubility profile based on chemical principles, and detailed methodologies for its experimental determination. While specific quantitative solubility data is scarce in publicly available literature, this guide consolidates existing information and provides a framework for its empirical validation.

Introduction to Tribenzylsilane

Tribenzylsilane is a solid, crystalline compound featuring three benzyl groups attached to a central silicon atom.[1] This structure imparts significant nonpolar character. It is recognized for its role in synthetic chemistry, including the formation of siloxanes and other silanes, and has applications in materials science and pharmaceutical development.[1] Understanding its interaction with various solvents is a critical prerequisite for its effective application.

Key Physical Properties:

| Property | Value | Reference |

| CAS Number | 1747-92-8 | [1][2] |

| Molecular Formula | C₂₁H₂₂Si | [1][2] |

| Molecular Weight | 302.49 g/mol | [1][2] |

| Appearance | White to off-white/light yellow powder or crystals | [1][2][3][4] |

| Melting Point | 88 - 92 °C | [1][2][4] |

| Boiling Point | 175 °C @ 3 mmHg | [2][4] |

Solubility Profile

Quantitative solubility data for tribenzylsilane in a broad range of organic solvents is not extensively documented in scientific literature or chemical databases. However, a qualitative assessment can be made based on its molecular structure and the principle of "like dissolves like."

Tribenzylsilane is a largely nonpolar molecule due to the three phenyl rings and the silicon-carbon bonds. This suggests high solubility in nonpolar organic solvents and poor solubility in polar solvents, particularly protic ones like water. Safety Data Sheets confirm that it is practically insoluble in water.[4][5]

Qualitative Solubility Table:

The following table provides an expected qualitative solubility profile. This should be confirmed experimentally for specific applications.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The benzyl groups of tribenzylsilane have strong affinity for aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | The nonpolar nature of the molecule allows for dissolution in aliphatic hydrocarbons. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents effectively solvate a wide range of organic compounds, including organosilanes. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can solvate the molecule, with THF likely being more effective due to its higher polarity. |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Some solubility is expected, but less than in nonpolar solvents. |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The high polarity and hydrogen-bonding network of these solvents cannot effectively solvate the nonpolar tribenzylsilane molecule.[4][5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method is a common approach for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Objective: To determine the saturation solubility of tribenzylsilane in a selected organic solvent at 25 °C (298.15 K).

Materials:

-

Tribenzylsilane (purity >98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes (e.g., 20 mL)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of tribenzylsilane (e.g., ~500 mg) to a pre-weighed scintillation vial. The key is to have undissolved solid remaining at equilibrium.

-

Record the exact mass of tribenzylsilane added.

-

Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Visual confirmation of excess solid at the bottom of the vial is necessary.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Quantification of Solute:

-

Carefully take a precise aliquot (e.g., 1.00 mL) from the clear supernatant of the saturated solution.

-

Dilute this aliquot with a known volume of the solvent in a volumetric flask to a concentration suitable for the analytical method (e.g., 1:100 dilution).

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of tribenzylsilane.

-

Prepare a calibration curve using standard solutions of tribenzylsilane of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration (e.g., in mg/mL) of tribenzylsilane in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

The workflow for this experimental determination is visualized below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tribenzylsilane | 1747-92-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Tribenzylsilane | Tribenzylsilyl | C21H21Si - Ereztech [ereztech.com]

- 4. TRIBENZYLSILANE CAS#: 1747-92-8 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Safety, Handling, and Disposal of Tribenzylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal considerations for Tribenzylsilane (CAS No. 1747-92-8). The information is intended to support laboratory safety protocols and promote responsible chemical management.

Chemical and Physical Properties

Tribenzylsilane is an organosilicon compound with the chemical formula C₂₁H₂₂Si.[1][2] It is characterized by the presence of three benzyl groups and one hydrogen atom attached to a central silicon atom. Organosilanes like Tribenzylsilane are noted for their unique properties, including thermal stability and reactivity, which make them valuable in various industrial and research applications, including as reducing agents and intermediates in the synthesis of silicone-based materials.[3]

Table 1: Physical and Chemical Properties of Tribenzylsilane

| Property | Value | Reference |

| CAS Number | 1747-92-8 | [4] |

| Molecular Formula | C₂₁H₂₂Si | [1][2] |

| Appearance | White to light yellow powder or crystals | [5] |

| Purity | >98.0% (GC) | [5] |

| Melting Point | 88.0 to 92.0 °C | [5] |

Hazard Identification and Toxicological Information

While specific toxicological data such as LD50 (median lethal dose) for Tribenzylsilane is not available in the reviewed literature, the available Safety Data Sheets (SDS) for Tribenzylsilane and similar compounds indicate potential hazards.

Primary Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[5]

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7]

Table 2: Summary of Toxicological Data (Data for Tribenzylsilane is not available, general information for organosilanes is provided)

| Endpoint | Species | Route | Result | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | No data available for Tribenzylsilane. | Not Classified | |

| Acute Dermal Toxicity | Rabbit | Dermal | No data available for Tribenzylsilane. | Not Classified | |

| Acute Inhalation Toxicity | Rat | Inhalation | No data available for Tribenzylsilane. | Not Classified | |

| Skin Corrosion/Irritation | Causes skin irritation. | Warning | [5] | ||

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Warning | |||

| Respiratory or Skin Sensitization | No data available. | Not Classified | |||

| Germ Cell Mutagenicity | No data available. | Not Classified | |||

| Carcinogenicity | No data available. | Not Classified | |||

| Reproductive Toxicity | No data available. | Not Classified | |||

| STOT-Single Exposure | May cause respiratory irritation. | Warning | [7] | ||

| STOT-Repeated Exposure | No data available. | Not Classified | |||

| Aspiration Hazard | No data available. | Not Classified |

STOT: Specific Target Organ Toxicity

Due to the lack of specific data, it is prudent to handle Tribenzylsilane with the same precautions as other potentially hazardous research chemicals.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of Tribenzylsilane.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with Tribenzylsilane.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |

3.2. Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes.[8]

-

Avoid breathing dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[9]

-

Keep containers tightly closed when not in use.[10]

Logical Workflow for Handling Tribenzylsilane

Caption: Workflow for the safe handling of Tribenzylsilane.

3.3. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.[10]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8]

Reactivity and Stability

-

Stability: Stable under normal conditions.[8]

-

Reactivity: As a hydrosilane, Tribenzylsilane can react with strong oxidizing agents. The silicon-hydrogen bond is susceptible to cleavage.

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[7][8]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and silicon oxides.

-

Hazardous Polymerization: Hazardous polymerization does not occur.[8]

Signaling Pathway of Potential Hydrolysis

Caption: Potential hydrolysis and condensation pathway of Tribenzylsilane.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

5.1. Spill Cleanup Protocol

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE as outlined in Table 3.

-

Containment: For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.[11]

-

Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[8]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

Emergency Response Workflow for a Chemical Spill

Caption: Emergency workflow for a chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations. Do not dispose of Tribenzylsilane down the drain or in the regular trash.

6.1. Waste Disposal Protocol

-

Collection: Collect waste Tribenzylsilane and any contaminated materials in a designated, labeled, and sealed container.

-

Labeling: Clearly label the waste container with the chemical name and associated hazards.

-

Storage: Store the waste container in a designated hazardous waste accumulation area.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[10]

The primary disposal method for chlorosilane-contaminated waste is often hydrolysis followed by neutralization.[12] A similar approach may be considered for Tribenzylsilane, where controlled hydrolysis would convert it to less reactive siloxanes.

Environmental Information

Table 4: Environmental Fate and Ecotoxicity (General Information)

| Parameter | Result | Remarks | Reference |

| Persistence and Degradability | Insoluble in water.[7] | Not readily biodegradable. | |

| Bioaccumulative Potential | May have some potential to bioaccumulate.[7] | ||

| Mobility in Soil | Low mobility is expected due to low water solubility. | [7] | |

| Ecotoxicity | No data available. | Do not empty into drains. | [7] |

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for Tribenzylsilane from the manufacturer and follow all applicable institutional and regulatory guidelines.

References

- 1. TRIBENZYLSILANE | 1747-92-8 [chemicalbook.com]

- 2. TRIBENZYLSILANE CAS#: 1747-92-8 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemical-label.com [chemical-label.com]

- 5. Tribenzylsilane | 1747-92-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 有機ケイ素試薬 [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. harwick.com [harwick.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. How to Safely Manage Heptamethyltrisiloxane Spills: A Step-by-Step Guide - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 12. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]

- 13. psecommunity.org [psecommunity.org]

Theoretical Calculations on the Reactivity of Tribenzylsilane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenzylsilane ((PhCH₂)₃SiH) is an organosilicon compound with potential applications in organic synthesis and materials science. Understanding its reactivity at a molecular level is crucial for the rational design of new synthetic methodologies and functional materials. This technical guide outlines a comprehensive theoretical framework for investigating the reactivity of tribenzylsilane using modern computational chemistry techniques. Due to a lack of extensive specific research on tribenzylsilane's theoretical reactivity, this document presents a proposed course of study based on established computational methods for analogous organosilanes. The guide details hypothetical reaction pathways, including oxidation, hydrolysis, and free-radical reactions, and provides protocols for their computational investigation using Density Functional Theory (DFT). Expected quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed theoretical studies.

Introduction

Organosilanes are a versatile class of compounds with a broad range of applications. Among them, hydrosilanes (R₃SiH) are particularly important as reducing agents and precursors in hydrosilylation reactions. Tribenzylsilane, with its three bulky benzyl substituents, presents an interesting case for studying the interplay of steric and electronic effects on the reactivity of the silicon-hydrogen bond. Theoretical calculations offer a powerful tool to elucidate reaction mechanisms, predict reaction rates, and understand the stability of intermediates and transition states, providing insights that can be challenging to obtain through experimental means alone.

This guide proposes a systematic computational investigation of tribenzylsilane's reactivity, focusing on key reaction types relevant to its potential applications. The methodologies described herein are based on widely accepted and validated computational approaches for studying the reaction mechanisms of organosilicon compounds.

Proposed Reaction Pathways for Tribenzylsilane

Several key reaction pathways are of interest for understanding the chemical behavior of tribenzylsilane. These include:

-

Oxidation: The reaction of tribenzylsilane with an oxidizing agent, potentially leading to the formation of tribenzylsilanol. This is a fundamental transformation for hydrosilanes.

-

Hydrolysis: The reaction with water, which can be catalyzed by acids or bases, is another pathway to tribenzylsilanol. The mechanism of hydrolysis for organosilanes has been a subject of computational studies.

-

Free-Radical Halogenation: The reaction with halogens initiated by light or radical initiators, leading to the substitution of the hydrogen atom on the silicon. Free radical reactions are a common pathway for functionalizing alkanes and their silicon analogues.[1]

-

Si-H Bond Activation: The interaction of the Si-H bond with transition metal complexes, which is a key step in many catalytic hydrosilylation reactions.

Computational Methodologies

Density Functional Theory (DFT) is a robust and widely used computational method for studying the electronic structure and reactivity of molecules. For the proposed studies on tribenzylsilane, the following computational protocol is recommended:

Software

All calculations can be performed using a major quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Geometric Optimization and Frequency Calculations

The geometries of all reactants, intermediates, transition states, and products for the proposed reaction pathways should be fully optimized. A popular and effective functional for such calculations is B3LYP. A sufficiently flexible basis set, such as 6-31G(d,p), should be used for all atoms. Frequency calculations should be performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Transition State Searching

Transition states can be located using methods such as the Berny algorithm (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods. Intrinsic Reaction Coordinate (IRC) calculations should be performed to verify that the located transition state connects the desired reactants and products.

Solvation Effects

To model reactions in solution, the polarizable continuum model (PCM) or the SMD solvation model can be employed. The choice of solvent will depend on the specific reaction being studied (e.g., water for hydrolysis, a non-polar solvent like toluene for radical reactions).

Hypothetical Data Presentation

The quantitative data obtained from the theoretical calculations should be summarized in clearly structured tables for easy comparison.

Table 1: Calculated Thermodynamic Data for the Oxidation of Tribenzylsilane (in kcal/mol)

| Species | Electronic Energy (Hartree) | ZPVE (kcal/mol) | ΔH (298 K) | ΔG (298 K) |

| (PhCH₂)₃SiH + ¹/₂O₂ | Calculated Value | Calculated | 0.0 | 0.0 |

| Transition State | Calculated Value | Calculated | Calculated | Calculated |

| (PhCH₂)₃SiOH | Calculated Value | Calculated | Calculated | Calculated |

| Activation Energy | ΔH‡ | ΔG‡ | ||

| Reaction Energy | ΔHrxn | ΔGrxn |

Table 2: Calculated Activation Barriers for the Hydrolysis of Tribenzylsilane (in kcal/mol)

| Catalyst | Transition State | ΔH‡ (298 K) | ΔG‡ (298 K) |

| None | TS_neutral | Calculated | Calculated |

| H₃O⁺ | TS_acid | Calculated | Calculated |

| OH⁻ | TS_base | Calculated | Calculated |

Detailed Computational Protocols

Protocol for Calculating the Oxidation Pathway

-

Reactant and Product Optimization:

-

Construct the initial 3D structures of tribenzylsilane ((PhCH₂)₃SiH) and tribenzylsilanol ((PhCH₂)₃SiOH).

-

Perform geometry optimizations using DFT with the B3LYP functional and 6-31G(d,p) basis set.

-

Perform frequency calculations on the optimized structures to obtain thermodynamic data.

-

-

Transition State Search:

-

Propose an initial guess for the transition state structure for the oxygen insertion into the Si-H bond.

-

Perform a transition state optimization using the opt=ts keyword.

-

Perform a frequency calculation on the optimized transition state to confirm a single imaginary frequency.

-

-

IRC Calculation:

-

Run an IRC calculation starting from the transition state geometry to confirm it connects the reactant and product states.

-

-

Energy Profile:

-

Calculate the activation energy (ΔG‡) and reaction energy (ΔGrxn) from the computed Gibbs free energies.

-

Protocol for Simulating Free-Radical Bromination

-

Initiation Step:

-

Model the homolytic cleavage of the Br-Br bond to form two bromine radicals. Calculate the bond dissociation energy.

-

-

Propagation Steps:

-

Step 1: Model the abstraction of the hydrogen atom from tribenzylsilane by a bromine radical to form HBr and the tribenzylsilyl radical ((PhCH₂)₃Si•). Locate the transition state for this step.

-

Step 2: Model the reaction of the tribenzylsilyl radical with Br₂ to form tribenzylbromosilane ((PhCH₂)₃SiBr) and a bromine radical. Locate the transition state for this step.

-

-

Termination Steps:

-

Model the combination of two radicals (e.g., two tribenzylsilyl radicals or a tribenzylsilyl radical and a bromine radical).

-

-

Analysis:

-

Construct the potential energy surface for the propagation steps to determine the rate-determining step.

-

Mandatory Visualizations

Proposed Reaction Pathway for Oxidation

Caption: Proposed energy profile for the oxidation of tribenzylsilane.

Computational Workflow for Reactivity Studies

Caption: General workflow for computational investigation of reaction mechanisms.

Logical Relationship in Catalyzed Hydrolysis

Caption: Influence of catalysts on the activation barrier of hydrolysis.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of tribenzylsilane reactivity. By employing the computational methodologies outlined, researchers can gain valuable insights into the mechanisms of key reactions, the stability of intermediates, and the factors governing reactivity. The proposed workflows and data presentation formats are designed to facilitate a systematic and rigorous computational study. The findings from such theoretical work will be instrumental in guiding experimental efforts and accelerating the development of new applications for tribenzylsilane and related organosilicon compounds.

References

An In-depth Technical Guide to Organosilicon Compounds for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organosilicon compounds have emerged as powerful and versatile tools in the arsenal of the modern synthetic chemist. Characterized by the presence of a carbon-silicon bond, these reagents offer unique reactivity profiles, enabling a wide range of transformations from protecting group strategies to complex carbon-carbon bond formations.[1] Their stability, low toxicity, and the often mild conditions required for their reactions make them highly valuable in academic research and industrial applications, particularly in pharmaceutical synthesis and materials science.[1][2][3] This guide provides a detailed exploration of core organosilicon reactions, complete with quantitative data, experimental protocols, and mechanistic diagrams to facilitate their application in a research and development setting.

Silyl Ethers: The Premier Alcohol Protecting Group

The temporary masking of reactive functional groups is a cornerstone of complex molecule synthesis. Silyl ethers are arguably the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and selective cleavage under mild conditions.[4][5] This allows for chemical manipulations on other parts of a molecule without interference from the hydroxyl group.[1]

The general strategy for employing silyl ethers involves a three-step sequence: protection of the alcohol, execution of the desired chemical transformation(s) on the protected substrate, and subsequent deprotection to reveal the original hydroxyl group.

Caption: General workflow for using silyl ethers as protecting groups.

Data Presentation: Silyl Ether Protection and Deprotection

The choice of silyl group is critical and depends on the desired stability. Sterically bulkier groups increase stability. The following tables provide quantitative data for the formation and cleavage of a common silyl ether, Triisopropylsilyl (TIPS) ether.[1]

Table 1: Representative Conditions for TIPS Ether Formation [1]

| Reagents | Solvent | Temperature | Time | Yield |

| TIPSCl, DMAP, Et₃N | Et₃N | Room Temp. | 25 h | 95% |

| TIPSCl, DMAP | DMF | Room Temp. | 16 h | 100% |

Table 2: Representative Conditions for TIPS Ether Deprotection [1]

| Reagents | Solvent | Temperature | Time | Yield |

| TBAF (n-Bu₄N⁺F⁻) | THF | - | 30 min - 4 h | 84% - 95% |

| HF | MeCN | Room Temp. | 2 h | 91% |

| HCl | H₂O, MeOH | Room Temp. | 15 h | 81% |

| Et₃N·3HF | THF | Room Temp. | 2.5 d | 100% |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBDMSCl [6]

-

To a solution of the alcohol in dry acetonitrile, add tert-butyldimethylsilyl chloride (TBDMSCl).

-

The reaction is catalyzed by a commercially available proazaphosphatrane.

-

Stir the mixture at a temperature ranging from 24 to 40 °C. For less reactive substrates, DMF can be used as a solvent at temperatures up to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the TBDMS-protected alcohol.

Protocol 2: Deprotection of a TBDMS Ether using TBAF [7]

-

Dissolve the TBDMS-protected alcohol in tetrahydrofuran (THF).

-

Add a solution of tetra-n-butylammonium fluoride (TBAF) in THF to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield the deprotected alcohol.

The Peterson Olefination: A Stereoselective Alkene Synthesis

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds (aldehydes or ketones).[8][9] A key advantage of this reaction is the ability to control the stereochemical outcome (E or Z alkene) by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[4][10][11] This makes it a highly versatile alternative to the Wittig reaction.[4]

Caption: Stereodivergent pathways of the Peterson olefination.

Data Presentation: Peterson Olefination of α-Silyl Aldehydes

The following table demonstrates the high yields and stereoselectivity achievable in the Peterson olefination of α-silyl aldehydes bearing a bulky tert-butyldiphenylsilyl group.[12]

Table 3: Synthesis of Alkenes via Peterson Olefination [12]

| Aldehyde Substrate | Organometallic Reagent | β-Hydroxysilane Yield | Elimination Condition | Alkene Product | Alkene Yield |

| 2-t-BuPh₂Si-2-phenylethanal | n-BuLi | 85-90% (erythro) | KH | (Z)-1-phenyl-1-hexene | 87-90% |

| 2-t-BuPh₂Si-2-phenylethanal | n-BuLi | 85-90% (erythro) | BF₃·OEt₂ | (E)-1-phenyl-1-hexene | 87-90% |

Experimental Protocol

Protocol 3: General Procedure for Peterson Olefination [13]

-

To a solution of the ketone (1.0 eq) in diethyl ether (5 mL/mmol) under an argon atmosphere, add (trimethylsilyl)methyllithium (4.0 eq) at 25 °C.

-

Stir the resulting mixture for 30 minutes.

-

Add methanol (33 mL/mmol) and p-toluenesulfonic acid (10.0 eq), and continue stirring for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to afford the desired olefin. (Example yield: 86%).[13]

The Fleming-Tamao Oxidation: Converting C-Si to C-O Bonds

The Fleming-Tamao oxidation provides a robust method for converting a carbon-silicon bond into a carbon-oxygen bond, effectively using the silyl group as a masked hydroxyl group.[14][15] This transformation is stereospecific, proceeding with retention of configuration at the carbon center.[14] The reaction's tolerance for a wide range of functional groups and the stability of the organosilane starting materials make it a valuable tool in the synthesis of complex molecules and natural products.[14][16]

Caption: Key steps in the Fleming-Tamao oxidation pathway.

Data Presentation: Fleming-Tamao Oxidation

The Fleming-Tamao oxidation is applicable to a variety of organosilanes. While a comprehensive table is difficult due to the wide variety of conditions, the following example illustrates a typical transformation.

Table 4: Example of a Fleming-Tamao Oxidation [17]

| Substrate | Reagents | Solvent | Time | Temperature | Yield |

| (Dimethylphenylsilyl)alkane | Hg(OAc)₂, AcOOH | aq. AcOH | 45 min | 23 °C | 55% |

Experimental Protocol

Protocol 4: Fleming-Tamao Oxidation of a Dimethylphenylsilyl Group [17]

-

Charge a vial with the organosilane substrate (1.0 eq) and 30% peracetic acid (AcOOH) in aqueous acetic acid.

-

Add mercury(II) acetate (Hg(OAc)₂) (2.0 eq) in a single portion.

-

Stir the reaction for 45 minutes at 23 °C.

-

Dilute the reaction mixture with ethyl acetate (EtOAc) and transfer it to an ice-cold mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4).

-

Extract the aqueous solution with EtOAc and a mixture of CHCl₃/i-PrOH (3:1).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by flash chromatography to afford the desired alcohol.

The Hiyama Coupling: Palladium-Catalyzed C-C Bond Formation

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates.[18][19] A key feature of this reaction is the need for an activating agent, typically a fluoride source (like TBAF) or a base, to generate a hypervalent silicon species that is active in the transmetalation step of the catalytic cycle.[18][20] Organosilanes are stable, have low toxicity, and are often easy to handle, making the Hiyama coupling an attractive alternative to other cross-coupling reactions like Suzuki or Stille couplings.[18][21]

Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.

Data Presentation: Hiyama Coupling of Aryl Halides

The Hiyama coupling is effective for a wide range of substrates. The following table illustrates the coupling of various aryl chlorides with phenyltrimethoxysilane using a highly efficient palladium catalyst system.[22]

Table 5: Hiyama Coupling of Aryl Chlorides with Phenyltrimethoxysilane [22]

| Aryl Chloride | Catalyst Loading (mol% Pd) | Yield |

| 4-Chloroanisole | 0.2 | 99% |

| 4-Chlorotoluene | 0.05 | 98% |

| 2-Chlorotoluene | 0.2 | 96% |

| 1-Chloro-3,5-dimethylbenzene | 0.2 | 98% |

| 2-Chloropyridine | 0.05 | 95% |

| 3-Chloropyridine | 0.05 | 99% |

Conditions: ArCl (0.5 mmol), PhSi(OMe)₃ (1.0 mmol), Pd(OAc)₂/Ligand, TBAF·3H₂O (1.0 mmol), 110 °C, 3 h.

Experimental Protocol

Protocol 5: Hiyama Coupling using Pd/C [2][23]

-

To a reaction vessel, add the aryl halide (1.0 eq), trialkoxy(aryl)silane (1.5 eq), 10% Palladium on Carbon (0.5 mol%), tris(4-fluorophenyl)phosphine (1 mol%), and TBAF·3H₂O as the activator.

-

Add toluene containing a small amount of water (e.g., 4.8% aqueous toluene).[23]

-

Seal the vessel and heat the reaction mixture to 120 °C.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the mixture to room temperature and filter off the Pd/C catalyst.

-

Wash the catalyst with an organic solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the biaryl product (Example yield: up to 90%).[2][23]

Conclusion

The organosilicon reactions presented in this guide—silyl ether protection, Peterson olefination, Fleming-Tamao oxidation, and Hiyama coupling—represent a fraction of the vast utility of silicon in organic synthesis. These methods provide reliable and often advantageous routes to common synthetic challenges. By understanding the underlying principles and having access to detailed, reproducible protocols, researchers can effectively leverage the unique properties of organosilicon compounds to accelerate the discovery and development of novel molecules. The continued innovation in this field promises to deliver even more powerful synthetic tools in the years to come.

References

- 1. synarchive.com [synarchive.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. organicreactions.org [organicreactions.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Peterson Olefination [organic-chemistry.org]

- 11. Peterson olefination - Wikipedia [en.wikipedia.org]

- 12. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]

- 13. Peterson Olefination | NROChemistry [nrochemistry.com]

- 14. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 15. Fleming-Tamao Oxidation [organic-chemistry.org]

- 16. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]

- 18. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 20. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 23. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]

Tribenzylsilane: A Versatile Organosilicon Compound in Research - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tribenzylsilane emerges as a multifaceted organosilicon compound with significant applications across organic synthesis, materials science, and potentially in drug development workflows. Its unique structural features, comprising three benzyl groups attached to a silicon hydride, impart a distinct reactivity profile that researchers can leverage for a variety of chemical transformations. This technical guide provides a comprehensive overview of tribenzylsilane, including its core properties, key applications with detailed experimental protocols, and quantitative data to inform synthetic strategies.

Core Properties of Tribenzylsilane

Tribenzylsilane is a solid at room temperature with a melting point range of 88.0 to 92.0 °C. It is practically insoluble in water. Key physical and spectroscopic data are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₂₁H₂₂Si |

| Molecular Weight | 302.49 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 88.0 to 92.0 °C[1] |

| Boiling Point | 175 °C at 3 mmHg[1] |

| Purity | Typically >98.0% (GC)[2] |

Spectroscopic Data:

| Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the benzyl protons and the silicon hydride proton. |

| ¹³C NMR | Resonances for the benzylic carbons and the aromatic carbons. |

| IR | Characteristic Si-H stretching vibration. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight.[3] |

Key Applications and Experimental Protocols

Tribenzylsilane's utility in research primarily revolves around its role as a protecting group for alcohols and as a reducing agent.

Tribenzylsilane as a Protecting Group for Alcohols

The tribenzylsilyl group (TBSi) can be used to protect hydroxyl functionalities, offering an alternative to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). The benzyl groups provide steric bulk and unique deprotection options.

Logical Workflow for Alcohol Protection and Deprotection:

Caption: General workflow for the protection of an alcohol as a tribenzylsilyl ether, subsequent reaction, and deprotection.

Experimental Protocol: Protection of a Primary Alcohol with Tribenzylsilyl Chloride

This protocol describes a general procedure for the protection of a primary alcohol using tribenzylsilyl chloride and a non-nucleophilic base.

-

Materials:

-

Primary alcohol (1.0 equiv)

-

Tribenzylsilyl chloride (1.1 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Imidazole (2.0 equiv)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF.

-

Stir the solution at room temperature until all solids have dissolved.

-

Add tribenzylsilyl chloride (1.1 equiv) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tribenzylsilyl ether.

-

Quantitative Data for Alcohol Protection (Illustrative):

| Substrate (Alcohol) | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |

| Benzyl Alcohol | Tribenzylsilyl Chloride | Imidazole | DMF | 4 | ~85-95 |